CARBOHYDRAZIDE, 1,5-BIS(p-NITROPHENYL)-

Übersicht

Beschreibung

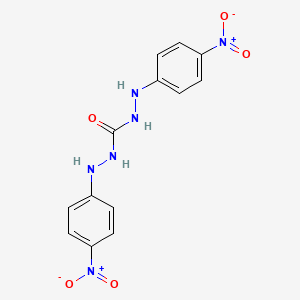

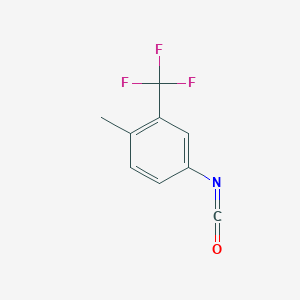

1,5-BIS(4-NITROPHENYL)CARBOHYDRAZIDE is a chemical compound with the molecular formula C13H12N6O5 . It is used in scientific research and exhibits high perplexity and burstiness, allowing for diverse applications in various fields.

Synthesis Analysis

The synthesis of carbohydrazide derivatives, including 1,5-BIS(4-NITROPHENYL)CARBOHYDRAZIDE, has been achieved through condensation of 5-substituted isatin with thiocarbohydrazide or carbohydrazide .Molecular Structure Analysis

The molecular structure of 1,5-BIS(4-NITROPHENYL)CARBOHYDRAZIDE is characterized by a molecular weight of 332.3 . The InChI string representation of its structure isInChI=1S/C13H13N6O5/c20-13(16-14-9-1-5-11(6-2-9)18(21)22)17-15-10-3-7-12(8-4-10)19(23)24/h1-8,14-15H,(H3-,16,17,20,21,22,23,24)/q+1/p+1 .

Wissenschaftliche Forschungsanwendungen

Application 1: Biologically Active Agents

- Scientific Field : Medicinal Chemistry .

- Summary of Application : Carbohydrazide derivatives have been synthesized and evaluated as potential biologically active agents . These compounds were synthesized by condensation of 5-substituted isatin with thiocarbohydrazide or carbohydrazide .

- Methods of Application : The chemical structures of the newly synthesized compounds were confirmed by FT-IR, 1H NMR, and mass spectral analysis . The synthesized compounds were evaluated for in vitro antiviral activity against various strains of DNA and RNA viruses .

- Results or Outcomes : The compounds exhibited moderate antiviral activity compared with the reference compounds . Among all the compounds, one particular compound (6c) exhibited the highest chemoprevention activity in a two-stage mouse-skin carcinogenesis test .

Application 2: Butyrylcholinesterase Inhibitors

- Scientific Field : Molecular Diversity .

- Summary of Application : Carbohydrazide-benzimidazoles have been synthesized and evaluated as selective butyrylcholinesterase inhibitors . Selectively inhibiting butyrylcholinesterase (BChE) is hypothesized to help in the management of Alzheimer’s disease (AD) .

- Methods of Application : A total of 22 novel benzimidazoles with diversified substitutions were synthesized and evaluated for their anticholinesterase activities . Molecular docking studies were carried out to rationalize the observed inhibitory activities .

- Results or Outcomes : Among the synthesized compounds, two compounds (2j and 3f) were found to exhibit potent and selective BChE inhibition with IC50 values of 1.13 and 1.46 μM, respectively . The compounds were predicted to have high penetration across the blood–brain barrier .

Application 3: Antiviral Agents

- Scientific Field : Virology .

- Summary of Application : Carbohydrazide derivatives have been synthesized and evaluated for their potential as antiviral agents . These compounds were synthesized by condensation of 5-substituted isatin with thiocarbohydrazide or carbohydrazide .

- Methods of Application : The chemical structures of the newly synthesized compounds were confirmed by FT-IR, 1H NMR, and mass spectral analysis . The synthesized compounds were evaluated for in vitro antiviral activity against various strains of DNA and RNA viruses .

- Results or Outcomes : The compounds exhibited moderate antiviral activity compared with the reference compounds . Among all the compounds, one particular compound (6c) exhibited the highest chemoprevention activity in a two-stage mouse-skin carcinogenesis test .

Application 4: Treatment of Various Diseases

- Scientific Field : Pharmacology .

- Summary of Application : Carbohydrazide derivatives have been investigated for their potential use in the treatment of various diseases, including atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .

- Methods of Application : The drug candidate was evaluated in clinical trials (NCT01154101 and NCT01031108) .

- Results or Outcomes : The clinical trial results and a good number of high-quality research indicated the potential of SIRT1 in the treatment of many diseases .

Application 5: Coordination Compounds

- Scientific Field : Inorganic Chemistry .

- Summary of Application : The coordination versatility of a polydentate Schiff base ligand 1,5-bis(salicylidene)carbohydrazide (H3bsc) has been explored in Ni(II) complexes .

- Methods of Application : The ligand was used to synthesize a bis chelate mononuclear complex and a tetranuclear complex . The coordination behavior of the ligand was studied, revealing an unusual coordination mode .

- Results or Outcomes : The unusual coordination mode of the ligand stabilizes the Ni(II) complex in a tetranuclear form where the carbonyl oxygen of the ligand exists in between keto and enol form of bond order 1.5 . The complex shows antiferromagnetic exchange .

Application 6: Polymorph Modulated Thermal Reactivity

- Scientific Field : Material Science .

- Summary of Application : 1,5-Bis(salicylidene)carbohydrazide, prepared by a condensation reaction of salicylaldehyde and carbohydrazide, afforded a diversity of crystalline forms depending on crystallization conditions .

- Methods of Application : The compound was synthesized and crystallized under different conditions to produce three polymorphs and two solvates .

- Results or Outcomes : The different solid forms of the compound exhibited different thermal reactivities .

Safety And Hazards

Eigenschaften

IUPAC Name |

1,3-bis(4-nitroanilino)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O5/c20-13(16-14-9-1-5-11(6-2-9)18(21)22)17-15-10-3-7-12(8-4-10)19(23)24/h1-8,14-15H,(H2,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMQVKAEUMRRQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NNC(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211242 | |

| Record name | Carbohydrazide, 1,5-bis(p-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CARBOHYDRAZIDE, 1,5-BIS(p-NITROPHENYL)- | |

CAS RN |

622-69-5 | |

| Record name | 1,3-Bis(4-nitroanilino)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 622-69-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbohydrazide, 1,5-bis(p-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(4-nitroanilino)urea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9FAC7V6QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone](/img/structure/B1587551.png)